molecular formula C9H7F3O3S B8678675 2-(Phenylsulfonyl)-3-(trifluoromethyl)oxirane CAS No. 160009-38-1

2-(Phenylsulfonyl)-3-(trifluoromethyl)oxirane

Cat. No. B8678675
M. Wt: 252.21 g/mol
InChI Key: BIOBLDGYUIVNOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Phenylsulfonyl)-3-(trifluoromethyl)oxirane is a useful research compound. Its molecular formula is C9H7F3O3S and its molecular weight is 252.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Phenylsulfonyl)-3-(trifluoromethyl)oxirane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Phenylsulfonyl)-3-(trifluoromethyl)oxirane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

160009-38-1

Product Name

2-(Phenylsulfonyl)-3-(trifluoromethyl)oxirane

Molecular Formula

C9H7F3O3S

Molecular Weight

252.21 g/mol

IUPAC Name

2-(benzenesulfonyl)-3-(trifluoromethyl)oxirane

InChI

InChI=1S/C9H7F3O3S/c10-9(11,12)7-8(15-7)16(13,14)6-4-2-1-3-5-6/h1-5,7-8H

InChI Key

BIOBLDGYUIVNOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2C(O2)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 25.4 mmol 3,3,3-trifluoro-1-(phenylsulphonyl)prop-1-ene in 80 ml acetonitrile were added 30.5 mmol peracetic acid (39% solution in acetic acid) and 101 mmol potassium carbonate. The mixture was heated at 60° C. for 4 h. The reaction mixture was then diluted with ethyl acetate/tetrahydrofuran (1:1) and was washed with brine. The organic phase was dried over sodium sulfate and concentrated in vacuo to afford the title compound as a light yellow crystalline solid (yield 90%). EI-MS (m/e): 252.0 (M+, 15%), 125.1 (PhSO+, 100%), 77.2 (Ph+, 37%).
Quantity
25.4 mmol
Type
reactant
Reaction Step One
Name
peracetic acid
Quantity
30.5 mmol
Type
reactant
Reaction Step One
Quantity
101 mmol
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
ethyl acetate tetrahydrofuran
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
90%

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